

Immunological Profile of Ovalbumin Peptide 55-62: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA (55-62)

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Introduction

Ovalbumin (OVA), a protein found in chicken egg whites, has long served as a model antigen in immunological research. Its well-characterized sequence and immunogenicity have made it an invaluable tool for studying antigen processing, presentation, and the subsequent T-cell response. Specific peptide fragments of ovalbumin are recognized by the immune system as epitopes. This technical guide focuses on the immunological properties of one such epitope: ovalbumin peptide 55-62 (OVA 55-62). This peptide, with the sequence KVVRFDKL, is a known T-cell epitope that binds to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.^{[1][2][3]} While it demonstrates binding to this MHC molecule, its functional capacity to elicit a strong cytotoxic T-lymphocyte (CTL) response is notably limited, a characteristic that makes it an interesting subject for studies on T-cell tolerance and activation thresholds.^{[1][2][4]} This document provides an in-depth overview of the immunological characteristics of OVA 55-62, including its binding affinity, its role in T-cell activation, and detailed experimental protocols for its study.

Quantitative Data Summary

The interaction between a peptide epitope and an MHC molecule is a critical determinant of the subsequent immune response. The binding affinity of OVA 55-62 to the H-2Kb molecule has been characterized and is summarized in the table below.

Peptide	Sequence	MHC Molecule	Binding Affinity (IC50)	T-Cell Response
Ovalbumin 55-62	KVVRFDKL	H-2Kb	170–393 nM (Moderate)[4]	Induces IFN- γ secretion but fails to elicit a strong cytolytic T-cell response. [1][2][4]
Ovalbumin 257-264	SIINFEKL	H-2Kb	Strong	Elicits a strong cytolytic T-cell response.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of peptide epitopes. The following sections outline key experimental protocols relevant to the investigation of OVA 55-62.

Peptide Synthesis and Purification

Synthetic peptides are essential for in vitro and in vivo immunological assays.

- **Synthesis:** OVA 55-62 (KVVRFDKL) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- **Verification:** The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

- **Solubilization and Storage:** The lyophilized peptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a stock solution. Aliquots are stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

In Vitro T-Cell Stimulation Assay

This assay measures the activation of T-cells in response to antigen presentation.

- **Cell Preparation:** Splenocytes are harvested from C57BL/6 mice (which express the H-2Kb MHC molecule). A single-cell suspension is prepared by mechanical disruption of the spleen followed by red blood cell lysis.
- **Antigen Presenting Cell (APC) Pulsing:** A portion of the splenocytes, serving as APCs, are incubated (pulsed) with varying concentrations of the OVA 55-62 peptide (e.g., 1, 5, 10 µg/mL) for 1-2 hours at 37°C in a CO2 incubator. Unbound peptide is washed away.
- **Co-culture:** The peptide-pulsed APCs are then co-cultured with the remaining splenocytes (containing T-cells) in a 96-well plate at a suitable ratio (e.g., 1:1) in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.
- **Incubation:** The co-culture is incubated for 48-72 hours at 37°C in a CO2 incubator.
- **Assessment of T-cell Activation:** T-cell activation can be assessed by various methods:
 - **Proliferation Assay:** [³H]-thymidine is added to the culture for the final 18-24 hours of incubation. The incorporation of thymidine into the DNA of proliferating cells is measured using a scintillation counter.
 - **Cytokine Secretion Assay (ELISA or ELISpot):** Supernatants are collected to measure the concentration of secreted cytokines, such as IFN-γ, using an enzyme-linked immunosorbent assay (ELISA). Alternatively, an ELISpot assay can be used to determine the frequency of cytokine-secreting cells.^[4]
 - **Flow Cytometry:** Cells can be stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ) for analysis by flow cytometry.

Cytotoxicity (CTL) Assay

This assay determines the ability of cytotoxic T-lymphocytes to kill target cells presenting the specific peptide.

- **Effector Cell Generation:** Effector CTLs are generated by immunizing C57BL/6 mice with the OVA 55-62 peptide, often emulsified in an adjuvant. After a period of time (e.g., 7-10 days), splenocytes are harvested and may be restimulated in vitro with the peptide for several days to expand the population of specific CTLs.
- **Target Cell Preparation:** A suitable target cell line that expresses H-2Kb, such as EL-4 cells, is labeled with a release agent, typically ^{51}Cr (Chromium-51). The labeled target cells are then pulsed with the OVA 55-62 peptide.
- **Co-incubation:** The ^{51}Cr -labeled, peptide-pulsed target cells are co-incubated with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.
- **Measurement of Lysis:** The amount of ^{51}Cr released into the supernatant from lysed target cells is measured using a gamma counter.
- **Calculation of Specific Lysis:** The percentage of specific lysis is calculated using the formula:
$$\% \text{ Specific Lysis} = \frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}{1}$$
 - Spontaneous release is the ^{51}Cr released from target cells incubated with medium alone.
 - Maximum release is the ^{51}Cr released from target cells lysed with a detergent.

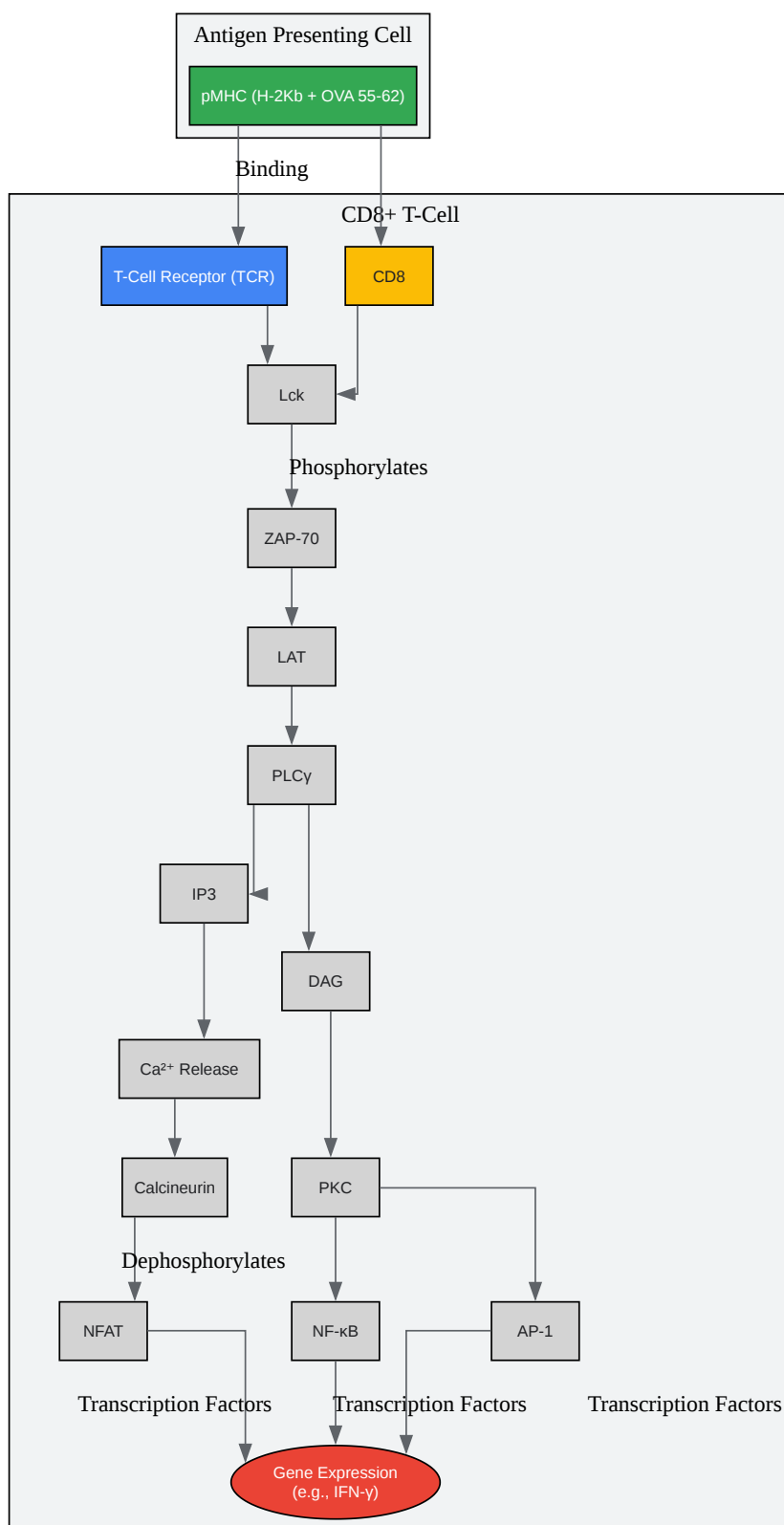
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to OVA 55-62 can aid in understanding its immunological properties. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.



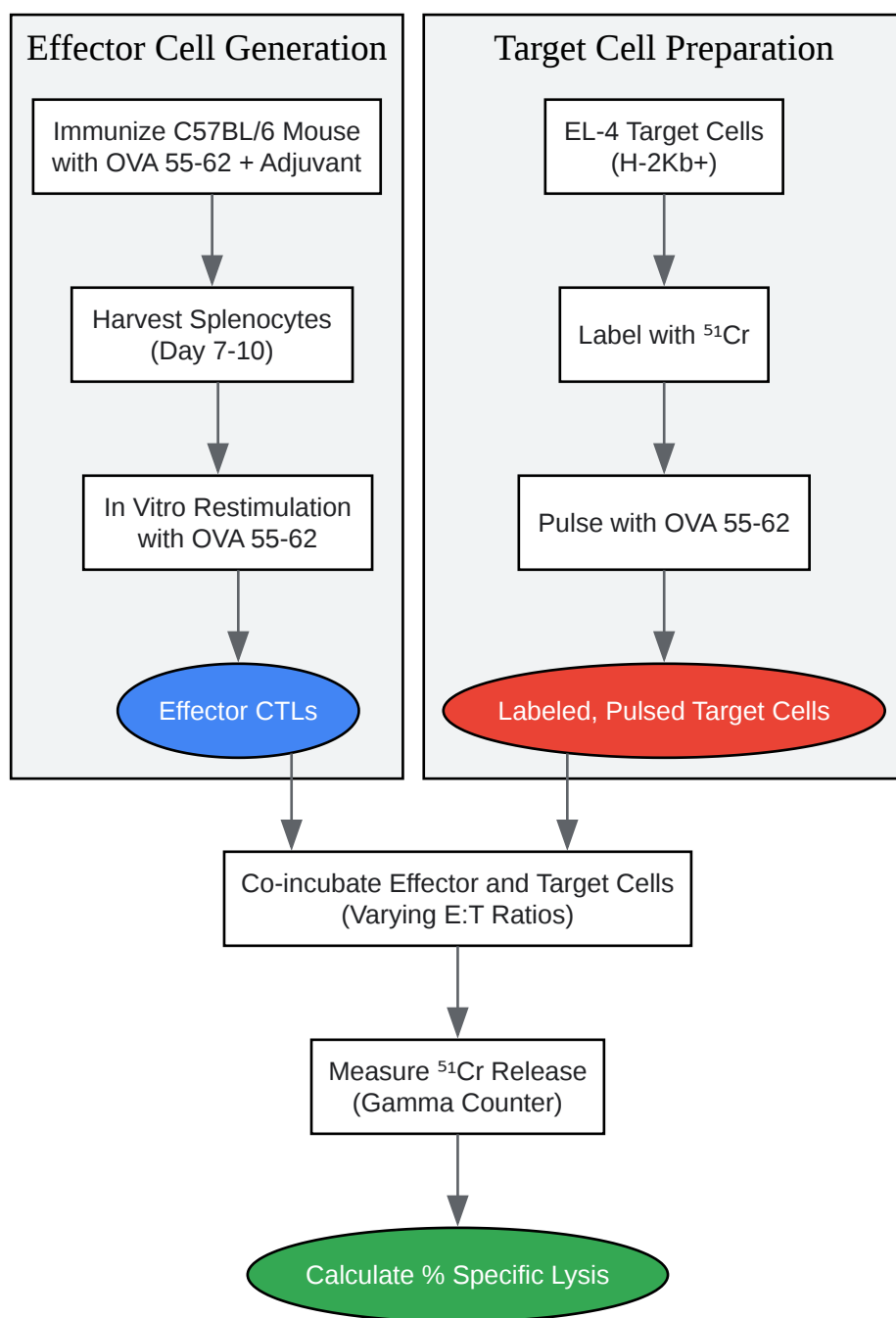
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Caption: MHC Class I antigen presentation pathway for OVA 55-62.



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Caption: Simplified T-cell activation signaling cascade.



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Caption: Experimental workflow for a CTL cytotoxicity assay.

Conclusion

Ovalbumin peptide 55-62 serves as a valuable tool in immunology, particularly for dissecting the nuances of T-cell responses. Its moderate binding affinity to H-2Kb and its differential ability

to stimulate cytokine secretion versus potent cytotoxicity provide a unique model for investigating the requirements for full T-cell effector function. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further exploration into the immunological properties of this and other peptide epitopes. Understanding the behavior of such peptides is fundamental to the development of novel vaccines and immunotherapies.

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- To cite this document: BenchChem. [Immunological Profile of Ovalbumin Peptide 55-62: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600183#immunological-properties-of-ovalbumin-peptide-55-62]

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